molecular formula C14H10BrClO2 B2360221 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 426228-27-5

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B2360221
CAS No.: 426228-27-5
M. Wt: 325.59
InChI Key: BQPHZTXCYLAKOD-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10BrClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 4-chlorobenzyl alcohol.

    Reaction: The 4-chlorobenzyl alcohol is reacted with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Bromo-4-[(4-chlorobenzyl)oxy]benzoic acid.

    Reduction: 3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The bromine and chlorobenzyl groups may also contribute to its activity by enhancing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chlorobenzaldehyde: Lacks the 4-chlorobenzyl group.

    4-Bromo-3-chlorobenzaldehyde: Different substitution pattern on the benzene ring.

    3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde: Substitutes the 4-chlorobenzyl group with a 4-methylbenzyl group.

Uniqueness

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and 4-chlorobenzyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPHZTXCYLAKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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